
Guanfu base H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Guanfu base H involves the extraction from the roots of Aconitum coreanum. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using a suitable solvent like ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
For industrial production, a high-pressure homogenate emulsification method is used. This involves:
Preparation of Nanolipids: this compound is encapsulated in solid nanolipids composed of Poloxamer 188, lecithin, and medium-chain fatty acids.
High-Pressure Homogenization: The mixture is subjected to high-pressure homogenization to achieve a stable formulation.
化学反応の分析
Types of Reactions
Guanfu base H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
科学的研究の応用
Guanfu base H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its antimalarial properties and its effects on various biological pathways.
Medicine: Explored for its potential use in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用機序
Guanfu base H exerts its effects primarily by interacting with specific molecular targets and pathways:
Antimalarial Activity: It inhibits the growth of Plasmodium falciparum by interfering with its metabolic processes.
Antiarrhythmic Effects: It blocks potassium and sodium channels, prolonging the effective refractory period and stabilizing cardiac rhythm
類似化合物との比較
Similar Compounds
Guanfu base A: Another diterpenoid alkaloid from Aconitum coreanum with antiarrhythmic properties.
Guanfu base G: Similar structure but more potent and toxic compared to Guanfu base A.
Guanfu base I: Less potent and less toxic compared to Guanfu base A.
Uniqueness
Guanfu base H is unique due to its strong antimalarial activity and relatively low toxicity, making it a promising candidate for further pharmaceutical development .
特性
分子式 |
C22H34ClNO2 |
|---|---|
分子量 |
380.0 g/mol |
IUPAC名 |
(1S,2S,4S,6R,7S,10R,11R)-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol;chloride |
InChI |
InChI=1S/C22H34NO2.ClH/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24;/h14,16-19,24-25H,1,3-13H2,2H3;1H/q+1;/p-1/t16-,17+,18+,19+,20-,21-,22-;/m0./s1 |
InChIキー |
CTQGDDPQMCXQJW-NWDYWHSLSA-M |
異性体SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C=[N+](C2)CCO.[Cl-] |
正規SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
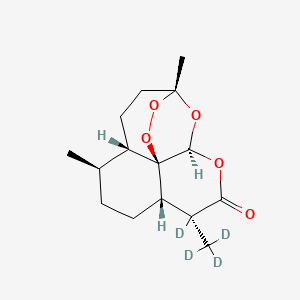
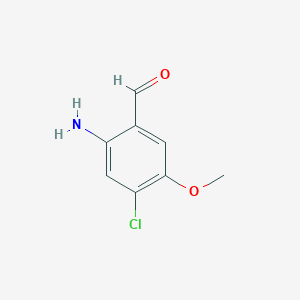
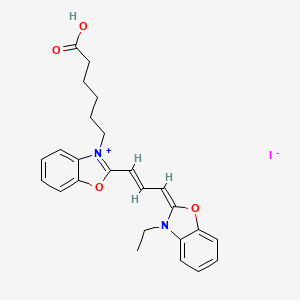
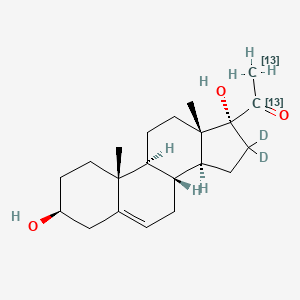
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
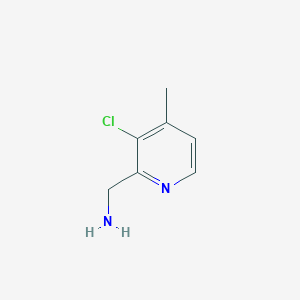




![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
